molecular formula C9H18N2O3 B12867077 tert-Butyl (isoxazolidin-5-ylmethyl)carbamate

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate

Cat. No.: B12867077
M. Wt: 202.25 g/mol
InChI Key: BOISPEGIIMDJJW-UHFFFAOYSA-N
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Description

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl dicarbonate with an appropriate amine to form the carbamate. The reaction typically requires a base such as sodium azide and is carried out under mild conditions . Another method involves the use of a chloroformate and sodium azide with an aromatic carboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate derivative that is then trapped by an amine to form the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium azide for substitution, and oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid typically yields the free amine, while oxidation may yield corresponding oxides or other oxidized derivatives .

Scientific Research Applications

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (isoxazolidin-5-ylmethyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as:

  • tert-Butyl carbamate
  • N-Boc protected amines
  • N-Cbz protected amines

Uniqueness

tert-Butyl (isoxazolidin-5-ylmethyl)carbamate is unique due to its specific structure, which provides both steric protection and ease of deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl N-(1,2-oxazolidin-5-ylmethyl)carbamate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)10-6-7-4-5-11-14-7/h7,11H,4-6H2,1-3H3,(H,10,12)

InChI Key

BOISPEGIIMDJJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNO1

Origin of Product

United States

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